2,4-Difluoro-3-iodobenzotrifluoride

Description

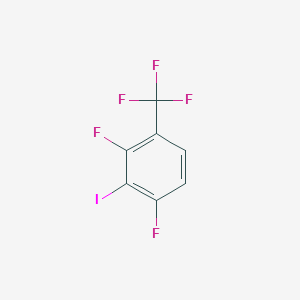

2,4-Difluoro-3-iodobenzotrifluoride is a halogenated aromatic compound characterized by a benzotrifluoride core (C₆H₄CF₃) substituted with two fluorine atoms at positions 2 and 4 and an iodine atom at position 3. Its molecular formula is C₇H₃F₅I, with a molecular weight of 308.03 g/mol. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while iodine provides opportunities for further functionalization (e.g., nucleophilic substitution) or applications in radiopharmaceuticals. This compound is primarily used in pharmaceutical and agrochemical research as a versatile intermediate.

Properties

IUPAC Name |

1,3-difluoro-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOPDVRITVTETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-3-iodobenzotrifluoride typically involves the iodination of a difluorobenzotrifluoride precursor. One common method is the reaction of 2,4-difluorobenzotrifluoride with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Oxidative Fluorination to Iodine(III) Derivatives

The compound undergoes selective oxidative fluorination using trichloroisocyanuric acid (TCICA) and potassium fluoride (KF) in dry acetonitrile (MeCN) to form aryl-λ³-iodane difluorides (aryl-IF₂). Key findings include:

Reaction Conditions & Yields

| Parameter | Details |

|---|---|

| Reagents | TCICA (4.0 equiv.), KF (6.0 equiv.) |

| Solvent | Dry MeCN (reaction fails in DMF, DCM, EtOAc, toluene) |

| Temperature | 40°C for 24 hours |

| Yield | 94% (by ¹⁹F NMR) |

| Stability | Decomposes over 2–3 days under light exposure in CD₃CN |

The ortho-fluorine substituent inhibits further oxidation to iodine(V)-tetrafluorides (aryl-IF₄), which contrasts with meta/para-substituted analogs that form aryl-IF₄ compounds under identical conditions . For example, 2,4-difluoro-iodobenzene produced <10% aryl-IF₄, while para-substituted analogs achieved 79–94% yields .

Hydrolytic Stability

Aryl-IF₂ derivatives of 2,4-difluoro-3-iodobenzotrifluoride exhibit enhanced hydrolytic stability compared to aryl-IF₄ compounds:

-

Aryl-IF₂ Hydrolysis : Slow degradation occurs in moist air, forming iodylarene (aryl-IO₂) precipitates. Ortho-substituents like fluorine reduce hydrolysis rates by sterically shielding the iodine center .

-

Aryl-IF₄ Hydrolysis : Rapid degradation (minutes to hours) under ambient conditions, precluding isolation without inert-atmosphere techniques .

Comparative Hydrolysis Rates

| Compound Type | Hydrolysis Rate | Primary Byproduct |

|---|---|---|

| Aryl-IF₂ (ortho-F) | Slow | Iodylarene (aryl-IO₂) |

| Aryl-IF₄ (meta/para) | Fast | Iodosylarene (aryl-IO) |

Structural and Dynamic Behavior

DFT calculations (wB97xD/cc-pvdz level) and dynamic NMR studies revealed:

-

C–I Bond Rotation : The energy barrier for C–I bond rotation in the aryl-IF₂ derivative is 7.0–7.4 kcal mol⁻¹, attributed to restricted pseudorotation due to ortho-fluorine steric effects .

-

Thermodynamic Stability : The ortho-CF₃ isomer is 9.8 kcal mol⁻¹ less stable than meta/para analogs, ruling out stabilizing F···I interactions .

Key Structural Parameters

| Parameter | Value (Å/°) |

|---|---|

| I–F Bond Length | 1.92–1.94 Å |

| C–I–F Bond Angle | 92.5–94.1° |

| Cortho–Cipso–I–F Dihedral | 45.2° (ortho-F) |

Functional Group Compatibility

The reaction tolerates electron-withdrawing groups (e.g., halogens, CF₃, este

Scientific Research Applications

2,4-Difluoro-3-iodobenzotrifluoride has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-iodobenzotrifluoride is primarily related to its ability to undergo various chemical transformations. The presence of fluorine and iodine atoms enhances its reactivity, allowing it to participate in a wide range of reactions. The compound can act as an electrophile in substitution reactions, a coupling partner in cross-coupling reactions, and a substrate in oxidation or reduction processes . These reactions enable the formation of diverse products with potential biological and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include halogenated aromatic derivatives with trifluoromethyl, iodine, or fluorine substituents. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects :

- The trifluoromethyl group in this compound increases hydrophobicity compared to the -COOH group in 2,4-Difluoro-3-Methylbenzoic Acid .

- Iodine in the target compound enables radiolabeling or cross-coupling reactions, unlike the methyl group in its benzoic acid analog.

- The carboxamide derivative (Example 323) incorporates a complex heterocyclic system, enhancing binding affinity in pharmaceutical contexts .

Reactivity :

- Electrophilic Substitution : The electron-withdrawing -CF₃ group in this compound directs electrophilic attacks to meta/para positions, whereas the -COOH group in the benzoic acid derivative promotes salt formation or esterification .

- Nucleophilic Displacement : Iodine in the target compound is more susceptible to displacement than fluorine, enabling synthetic diversification .

Thermal and Chemical Stability :

- The trifluoromethyl group in this compound enhances thermal stability compared to the methyl group in 2,4-Difluoro-3-Methylbenzoic Acid.

Biological Activity

2,4-Difluoro-3-iodobenzotrifluoride is a halogenated aromatic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and agrochemicals. This article reviews the compound's biological activities, mechanisms of action, and relevant case studies.

Molecular Formula: C7H3F2I

Molecular Weight: 253.01 g/mol

Structure: The compound features a benzene ring substituted with two fluorine atoms, one iodine atom, and three trifluoromethyl groups.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

- Antimicrobial Activity: Research indicates that halogenated compounds exhibit significant antimicrobial properties. The presence of halogens like fluorine and iodine can enhance the lipophilicity and reactivity of the molecule, potentially increasing its efficacy against various pathogens .

- Inhibition of Enzymatic Activity: Similar compounds have shown promise as inhibitors of specific enzymes. For instance, some halogenated derivatives have been reported to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation but may include:

- Interaction with Biological Membranes: The lipophilic nature of halogenated compounds allows them to integrate into lipid bilayers, potentially disrupting membrane integrity or altering membrane-associated enzyme activities .

- Enzyme Inhibition: The compound may bind to active sites of enzymes or alter their conformations through non-covalent interactions, thereby inhibiting their functions .

Case Studies

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various halogenated compounds, including this compound. Results indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections . -

Enzyme Inhibition Studies:

In another investigation focusing on carbonic anhydrase inhibitors, derivatives of this compound were synthesized and tested. The results showed that certain modifications enhanced the inhibitory activity compared to non-halogenated analogs, highlighting the role of halogen substituents in increasing binding affinity .

Comparative Analysis

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2,4-Difluoro-3-iodobenzobenzotrifluoride, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves halogenation or coupling reactions. For iodination, direct electrophilic substitution on a fluorinated benzotrifluoride scaffold is common. Regioselectivity is influenced by electronic effects (e.g., fluorine’s strong electron-withdrawing nature directs iodine to the meta position relative to the trifluoromethyl group). Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DCM) under controlled temperatures (0–25°C) can optimize yields. Purification via column chromatography with hexane/ethyl acetate gradients is recommended .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : <sup>19</sup>F NMR is critical for resolving fluorine environments (δ -110 to -130 ppm for aromatic F). <sup>1</sup>H NMR identifies protons adjacent to electronegative groups (e.g., deshielded protons near iodine).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 306.45 for C7H3F5I).

- X-ray Crystallography : For structural confirmation, especially to resolve steric effects from iodine and trifluoromethyl groups .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show sensitivity to light and moisture. Store in amber vials under inert gas (N2 or Ar) at -20°C. Thermal degradation occurs above 150°C (DSC/TGA data from analogues suggest similar thresholds). Avoid protic solvents (e.g., H2O, alcohols) to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects. The iodine atom’s polarizability enhances oxidative addition in Suzuki-Miyaura couplings. Analyze Fukui indices to predict nucleophilic/electrophilic sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress with <sup>19</sup>F NMR) is essential .

Q. What strategies resolve contradictions in reported spectral data or reactivity profiles?

- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Cross-validate data using orthogonal techniques:

- Compare <sup>13</sup>C NMR with DEPT-135 for carbon hybridization.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Replicate reactions under strictly anhydrous conditions to isolate solvent interference .

Q. How does the compound perform in Pd-catalyzed C–I bond activation for biaryl synthesis?

- Methodological Answer : The iodine substituent facilitates oxidative addition to Pd(0). Optimize conditions with Pd(OAc)2/XPhos ligand in toluene at 80°C. Monitor coupling efficiency via GC-MS or HPLC. Note: Steric hindrance from trifluoromethyl groups may reduce yields compared to less-substituted analogues .

Q. What are the decomposition pathways under thermal stress?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals mass loss at ~150°C, correlating with iodine elimination (detected via FTIR gas-phase analysis). LC-MS identifies degradation byproducts like 2,4-difluorobenzotrifluoride. Stability is improved by adding radical scavengers (e.g., BHT) during high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.